Cas no 1361792-17-7 (4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid)

4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid
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- インチ: 1S/C9H9F3N2O3/c1-4-5(2-13)6(8(15)16)3-14-7(4)17-9(10,11)12/h3H,2,13H2,1H3,(H,15,16)
- InChIKey: MGVSOIRUCFVQTI-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=C(CN)C(C(=O)O)=CN=1)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 285
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 85.4
4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022001685-500mg |
4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid |
1361792-17-7 | 97% | 500mg |
$989.80 | 2022-03-01 | |
Alichem | A022001685-1g |
4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid |
1361792-17-7 | 97% | 1g |
$1,680.00 | 2022-03-01 |
4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acidに関する追加情報
4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 1361792-17-7, known as 4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This molecule belongs to the class of pyridine derivatives, which are widely studied for their applications in drug discovery and agrochemicals.
The pyridine ring serves as the central framework of this compound, with substituents at positions 2, 3, 4, and 5. The trifluoromethoxy group at position 2 introduces electron-withdrawing effects, enhancing the molecule's stability and potentially influencing its pharmacokinetic properties. At position 3, a methyl group is attached, which contributes to the molecule's lipophilicity and may play a role in optimizing its solubility profiles.
One of the most intriguing features of this compound is the aminomethyl group at position 4. This group not only adds complexity to the molecule's structure but also provides a site for potential post-translational modifications or interactions with biological targets. Recent studies have highlighted the importance of such functional groups in modulating enzyme activity and receptor binding.
The carboxylic acid group at position 5 is another critical moiety, contributing to the molecule's acidity and ability to form salts or esters. This functional group is often exploited in drug design to enhance bioavailability or to serve as a reactive site for further chemical modifications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving palladium-catalyzed cross-couplings and selective oxidations. Researchers have reported optimized routes that minimize reaction steps while maintaining high yields and purity levels.
In terms of biological activity, 4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid has shown promising results in preliminary assays targeting various disease pathways. For instance, studies have demonstrated its potential as an inhibitor of kinases involved in cancer progression and as a modulator of ion channels implicated in neurodegenerative diseases.
Moreover, computational modeling techniques such as molecular docking and dynamics simulations have provided insights into the compound's binding modes with target proteins. These studies suggest that the trifluoromethoxy group plays a pivotal role in stabilizing interactions through both hydrophobic and electrostatic interactions.
The development of this compound has also been influenced by green chemistry principles, with researchers exploring solvent-free reaction conditions and recyclable catalysts to reduce environmental impact.
In conclusion, 4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid represents a compelling candidate for further exploration in drug discovery programs. Its unique combination of structural features and promising biological activity positions it as a valuable tool for advancing therapeutic interventions across diverse disease areas.
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